Synthesis and characterization of 3-Amino-N-methylpyrazine-2-carboxamide
Synthesis and characterization of 3-Amino-N-methylpyrazine-2-carboxamide
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-N-methylpyrazine-2-carboxamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-N-methylpyrazine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazine derivatives are foundational scaffolds in numerous biologically active molecules, including antitubercular agents and kinase inhibitors.[1][2][3] This document details a robust and efficient synthetic protocol, outlines the rationale behind key experimental choices, and presents a full suite of analytical techniques required for structural verification and purity assessment. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for producing and qualifying this important molecular entity.
Introduction: Significance and Context
The pyrazine ring is a privileged scaffold in drug discovery, most famously represented by Pyrazinamide, a frontline drug for tuberculosis treatment.[4] 3-Amino-N-methylpyrazine-2-carboxamide is a derivative that serves as a versatile building block for more complex molecules. Its structural similarity to adenosine has led to its use in developing inhibitors for enzymes like prolyl-tRNA synthetase, targeting pathogens such as Mycobacterium tuberculosis.[5] Furthermore, derivatives of this core structure have been explored as potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors for anticancer applications.[2][3]
Understanding the synthesis and characterization of this compound is crucial for researchers aiming to explore Structure-Activity Relationships (SAR) and develop novel therapeutics.[2] This guide provides the necessary expertise, grounded in established chemical principles, to facilitate such research.
Synthesis Methodology: An Overview of Synthetic Routes
The formation of the amide bond in 3-Amino-N-methylpyrazine-2-carboxamide can be achieved through several established synthetic routes. The choice of method often depends on the starting materials, desired scale, and laboratory capabilities.
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Route A: Aminolysis of a Methyl Ester Intermediate: This two-step process begins with the Fisher esterification of the starting material, 3-aminopyrazine-2-carboxylic acid, to form methyl 3-aminopyrazine-2-carboxylate.[4][6] The subsequent aminolysis of this ester with methylamine, often under heat or microwave irradiation, yields the final product.[4][5] While effective, this route involves an additional step compared to direct amidation.
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Route B: Direct Amide Coupling from Carboxylic Acid: This is a more direct approach that involves the activation of 3-aminopyrazine-2-carboxylic acid with a coupling agent, followed by the addition of methylamine.[7] Common coupling agents include carbodiimides (like EDC) or, as detailed in this guide, 1,1'-carbonyldiimidazole (CDI).[1][4][8] The CDI method is particularly advantageous because it proceeds through a highly reactive acylimidazolide intermediate, and the reaction byproducts—imidazole and carbon dioxide—are volatile or easily removed, simplifying product purification.[1][4]
This guide will focus on the direct amide coupling approach (Route B) using CDI due to its efficiency, high yields, and clean reaction profile.
Detailed Experimental Protocol: Synthesis via CDI Coupling
This protocol describes the synthesis of 3-Amino-N-methylpyrazine-2-carboxamide from 3-aminopyrazine-2-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as the coupling agent.
3.1. Reagents and Materials
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3-aminopyrazine-2-carboxylic acid
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1,1'-carbonyldiimidazole (CDI)
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Methylamine solution (e.g., 40% in water or 2M in THF)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Deionized Water
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Standard laboratory glassware and magnetic stirrer
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Microwave reactor (optional, can accelerate the reaction)[1]
3.2. Step-by-Step Synthesis Procedure
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Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.
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Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) portion-wise to the solution at room temperature with stirring.[1]
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Rationale: CDI reacts with the carboxylic acid to form a reactive N-acylimidazolide intermediate. This is visually confirmed by the cessation of CO₂ bubbling from the reaction mixture.[1]
-
Allow the activation reaction to proceed for 10-15 minutes at room temperature.
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Amine Addition: Add the methylamine solution (1.5 - 2.0 eq) to the reaction mixture.
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Reaction: Seal the vessel and heat the mixture. Optimal conditions are typically 120 °C for 30 minutes if using a microwave reactor.[1] For conventional heating, stirring at 70-80 °C for several hours may be required.
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Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. The product will often precipitate out of the aqueous solution.
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Collect the solid product by vacuum filtration.
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Purification: Wash the collected solid with cold water to remove residual DMSO and imidazole. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.[1][5] Typical yields for this method are reported to be high, often in the range of 75-95%.[1][5]
Caption: Reaction scheme for the synthesis of the target compound.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized 3-Amino-N-methylpyrazine-2-carboxamide, a combination of spectroscopic and physical characterization methods is essential.
4.1. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[1]
¹H NMR:
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Pyrazine Protons (H5, H6): Two doublets are expected in the aromatic region, typically between δ 7.80 and 8.30 ppm.[1]
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Amine Protons (3-NH₂): A broad singlet corresponding to the two protons of the primary amine appears around δ 7.50 ppm (in DMSO-d₆). This signal may be broad or sometimes undetectable in CDCl₃.[1]
-
Amide Proton (CONH): A signal, often a triplet or broad singlet depending on coupling, is observed in the downfield region, typically between δ 8.80 and 9.10 ppm (in DMSO-d₆).[1]
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N-Methyl Protons (N-CH₃): A key signal confirming the success of the methylation step. It appears as a doublet (due to coupling with the amide proton) or a singlet if decoupling occurs, typically around δ 2.80-3.00 ppm.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine H5/H6 | 7.80 - 8.30 | Doublet |
| 3-NH₂ | ~7.50 (in DMSO-d₆) | Broad Singlet |
| CONH | 8.80 - 9.10 (in DMSO-d₆) | Triplet / Broad Singlet |
| N-CH ₃ | 2.80 - 3.00 | Doublet / Singlet |
¹³C NMR:
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Amide Carbonyl (C=O): The signal for the amide carbonyl carbon is typically found in the range of δ 163.0 - 166.5 ppm.[1][4]
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Pyrazine Ring Carbons: The carbons of the pyrazine ring will appear in the aromatic region, with quaternary carbons appearing further downfield.
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N-Methyl Carbon (N-CH₃): The methyl carbon signal is expected in the aliphatic region, around δ 25-30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is typically recorded using an ATR accessory.[1]
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3300 |
| N-H (Amide) | Stretch | 3300 - 3150 |
| C=O (Amide I) | Stretch | 1685 - 1640 |
| C=N, C=C (Aromatic) | Stretch | 1600 - 1450 |
The presence of a strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl group.[1][4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be observed.
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Molecular Formula: C₆H₈N₄O
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Molecular Weight: 152.15 g/mol
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Expected [M+H]⁺: m/z = 153.0776
4.2. Physical and Chromatographic Analysis
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Melting Point: A sharp melting point indicates high purity. The reported melting point for similar derivatives varies but provides a useful benchmark.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final compound. A single, sharp peak on the chromatogram indicates a pure sample. Purity is typically reported as a percentage based on the peak area.[2][5]
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Elemental Analysis: Provides the percentage composition of C, H, and N, which should correspond to the calculated values for the molecular formula C₆H₈N₄O.[1][4]
Caption: A typical workflow from synthesis to final analysis.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 3-Amino-N-methylpyrazine-2-carboxamide using a CDI-mediated coupling reaction. The causality behind the choice of reagents and steps has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques, including NMR, IR, and MS, has been outlined to ensure the unambiguous structural confirmation and purity assessment of the final product. By following this self-validating protocol, researchers can confidently produce high-quality 3-Amino-N-methylpyrazine-2-carboxamide for use in medicinal chemistry and drug discovery programs.
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